molecular formula C12H12N2O2 B5730585 5-methyl-N-(5-methyl-2-pyridinyl)-2-furamide

5-methyl-N-(5-methyl-2-pyridinyl)-2-furamide

Cat. No. B5730585
M. Wt: 216.24 g/mol
InChI Key: GYSLRDLABUQQMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-N-(5-methyl-2-pyridinyl)-2-furamide, also known as M5F, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. M5F belongs to the family of furan-derived compounds and has been shown to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of 5-methyl-N-(5-methyl-2-pyridinyl)-2-furamide is not fully understood. However, it is believed that 5-methyl-N-(5-methyl-2-pyridinyl)-2-furamide exerts its biological activities by modulating various signaling pathways. For example, 5-methyl-N-(5-methyl-2-pyridinyl)-2-furamide has been shown to inhibit the NF-κB signaling pathway, which plays a critical role in inflammation and cancer. 5-methyl-N-(5-methyl-2-pyridinyl)-2-furamide has also been shown to activate the AMPK signaling pathway, which is involved in energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
5-methyl-N-(5-methyl-2-pyridinyl)-2-furamide has been shown to possess various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are associated with various diseases such as cancer, diabetes, and cardiovascular diseases. 5-methyl-N-(5-methyl-2-pyridinyl)-2-furamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells, which may have potential therapeutic implications.

Advantages and Limitations for Lab Experiments

One of the advantages of 5-methyl-N-(5-methyl-2-pyridinyl)-2-furamide is its relatively simple synthesis method, which makes it accessible for laboratory research. Additionally, 5-methyl-N-(5-methyl-2-pyridinyl)-2-furamide has been shown to possess multiple biological activities, which may have potential therapeutic implications. However, one of the limitations of 5-methyl-N-(5-methyl-2-pyridinyl)-2-furamide is its low solubility in aqueous solutions, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for 5-methyl-N-(5-methyl-2-pyridinyl)-2-furamide research. One potential direction is to investigate the potential therapeutic properties of 5-methyl-N-(5-methyl-2-pyridinyl)-2-furamide in various disease models, such as cancer, diabetes, and cardiovascular diseases. Additionally, further studies are needed to elucidate the mechanism of action of 5-methyl-N-(5-methyl-2-pyridinyl)-2-furamide and to identify potential molecular targets. Furthermore, the development of novel analogs of 5-methyl-N-(5-methyl-2-pyridinyl)-2-furamide may have potential therapeutic implications and should be explored in future research.
Conclusion:
In conclusion, 5-methyl-N-(5-methyl-2-pyridinyl)-2-furamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. 5-methyl-N-(5-methyl-2-pyridinyl)-2-furamide possesses anti-inflammatory, antioxidant, and anticancer properties and has been shown to modulate various signaling pathways. While there are limitations to 5-methyl-N-(5-methyl-2-pyridinyl)-2-furamide research, such as its low solubility, further studies are needed to investigate its potential therapeutic implications and to identify potential molecular targets.

Synthesis Methods

The synthesis of 5-methyl-N-(5-methyl-2-pyridinyl)-2-furamide involves the reaction of 5-methyl-2-pyridinecarboxylic acid with furfurylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then purified using column chromatography to obtain pure 5-methyl-N-(5-methyl-2-pyridinyl)-2-furamide.

Scientific Research Applications

5-methyl-N-(5-methyl-2-pyridinyl)-2-furamide has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 5-methyl-N-(5-methyl-2-pyridinyl)-2-furamide has also been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, 5-methyl-N-(5-methyl-2-pyridinyl)-2-furamide has been shown to possess anticancer properties by inducing cell cycle arrest and apoptosis in cancer cells.

properties

IUPAC Name

5-methyl-N-(5-methylpyridin-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-8-3-6-11(13-7-8)14-12(15)10-5-4-9(2)16-10/h3-7H,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYSLRDLABUQQMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2=CC=C(O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-N-(5-methylpyridin-2-yl)furan-2-carboxamide

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